Clobenpropit

Description

histamine H3 receptor antagonist

Structure

3D Structure

Propriétés

IUPAC Name |

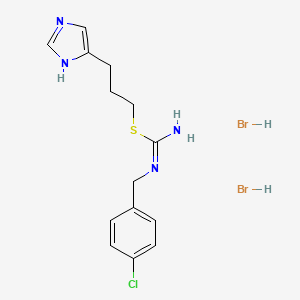

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAIEVHKDLMIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043738 | |

| Record name | Clobenpropit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145231-45-4 | |

| Record name | Clobenpropit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145231-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobenpropit | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobenpropit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOBENPROPIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Clobenpropit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobenpropit is a highly potent and selective S-isothiourea derivative widely recognized in preclinical research as a prototypical antagonist and inverse agonist at the histamine H3 receptor (H3R). This technical guide provides a detailed examination of its mechanism of action, focusing on its interaction with the H3R, the subsequent effects on intracellular signaling pathways, and the resulting modulation of neurotransmitter release. Quantitative binding and functional data are presented, alongside representative experimental protocols and visual diagrams of key pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Histamine H3 Receptor and this compound

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as both an autoreceptor on histaminergic neurons, providing negative feedback to inhibit histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, where it modulates the release of various key neurotransmitters including acetylcholine, norepinephrine, dopamine, serotonin, and GABA.[1][2] The H3R exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[2]

This compound is a classic tool compound used to study H3R function. It acts as a potent antagonist, blocking the effects of agonists like histamine, and as an inverse agonist, reducing the receptor's constitutive activity.[3][4] This dual action leads to a disinhibition of neurotransmitter release, making this compound and other H3R antagonists a subject of interest for treating cognitive and neurological disorders.

Core Mechanism: H3 Receptor Antagonism and Inverse Agonism

The primary mechanism of action of this compound is its high-affinity binding to the histamine H3 receptor. As an antagonist, this compound competitively blocks the binding of the endogenous agonist, histamine, thereby preventing receptor activation. As an inverse agonist, it binds to the constitutively active state of the H3R and stabilizes it in an inactive conformation, thus reducing the basal level of signaling.

Signaling Pathways

The H3R is coupled to the Gi/o family of G proteins. Agonist binding (or constitutive activity) leads to the dissociation of the Gαi/o and Gβγ subunits.

-

Gαi/o-Mediated Pathway : The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by inhibiting this process, can lead to an increase in cAMP, particularly in systems with high H3R constitutive activity.

-

Gβγ-Mediated Pathway : The Gβγ subunits can directly modulate the activity of various effectors, including N-type voltage-gated calcium channels, leading to reduced calcium influx and consequently, decreased neurotransmitter release. By preventing G protein activation, this compound blocks this inhibitory pathway.

Beyond the canonical cAMP pathway, H3R activation can also modulate other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. This compound has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway.

Quantitative Data: Binding Affinity and Functional Potency

This compound's high affinity and potency have been quantified across various species and assay formats. The binding affinity is typically expressed as the inhibition constant (Ki), derived from radioligand competition binding assays. Functional potency is often measured in assays like cAMP accumulation or GTPγS binding and expressed as an IC50 or pA2 value.

| Parameter | Species / System | Value | Assay Type | Reference |

| Binding Affinity | ||||

| pKi | Human H3R | 9.44 ± 0.04 | [³H]-NAMH Competition | |

| pKi | Rat H3R | 9.75 ± 0.01 | [³H]-NAMH Competition | |

| pKi | Rat Brain Cortex | 9.16 | [³H]-NAMH Competition | |

| pKD | Guinea-Pig Cortex | 10.59 ± 0.17 | [³H]-clobenpropit Saturation | |

| Functional Potency | ||||

| pA2 | Mouse Brain Cortex | 9.55 | Noradrenaline Release | |

| pEC50 | Human H3R | 8.07 | Functional Assay (unspecified) | |

| Off-Target Binding | ||||

| Ki | Human H4R | 13 nM | Radioligand Binding | |

| Ki | Human 5-HT3 | 7.4 nM | Radioligand Binding | |

| Ki | Human α2A Adrenoceptor | 17.4 nM | Radioligand Binding | |

| Ki | Human α2C Adrenoceptor | 7.8 nM | Radioligand Binding | |

| IC50 | Dopamine Transporter | 490 nM | [³H]-dopamine Uptake |

Note: pKi, pKD, pA2, and pEC50 are negative logarithms of the molar concentration (Ki, KD, A2, EC50). Higher values indicate greater affinity/potency.

Experimental Protocols

Radioligand Competition Binding Assay (Representative Protocol)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radioligand from the H3 receptor.

Materials:

-

Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cell membranes from cells stably expressing the H3 receptor (e.g., HEK293, CHO cells).

-

Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH) is commonly used.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled H3R ligand like thioperamide or this compound itself.

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

-

Scintillation Counter: To quantify radioactivity.

Procedure:

-

Preparation: Thaw and resuspend cell or tissue membranes in ice-cold assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein/well), a fixed concentration of [³H]-NAMH (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate for 30-60 minutes at 25°C to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filtermat. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Pharmacological Effects on Neurotransmitter Release

By blocking inhibitory presynaptic H3 auto- and heteroreceptors, this compound enhances the release of several neurotransmitters in the CNS. This is the key downstream effect of its mechanism of action and underlies its potential therapeutic applications.

-

Histamine: As an H3 autoreceptor antagonist, this compound removes the negative feedback on histaminergic neurons, leading to a significant increase in histamine release.

-

Acetylcholine, Norepinephrine, Dopamine: By blocking H3 heteroreceptors on cholinergic, noradrenergic, and dopaminergic nerve terminals, this compound facilitates the release of these neurotransmitters, which are crucial for arousal, cognition, and mood.

-

GABA: this compound has been shown to enhance GABA release, which contributes to its neuroprotective effects against excitotoxicity.

Off-Target Activities

While highly potent at the H3R, it is crucial for drug development professionals to note that at higher concentrations, this compound interacts with other molecular targets. Notably, it acts as a partial agonist at the histamine H4 receptor and can bind to serotonin 5-HT3 receptors and α2-adrenergic receptors. It also directly inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET). Furthermore, some studies have identified it as a subunit-selective NMDA receptor antagonist. These off-target activities may contribute to its overall pharmacological profile and should be considered during experimental design and data interpretation.

Conclusion

This compound's mechanism of action is centered on its function as a potent histamine H3 receptor antagonist and inverse agonist. By binding to the H3R, it blocks the inhibitory effects of histamine and reduces the receptor's constitutive signaling. This leads to the disinhibition and enhanced release of histamine and a wide array of other neurotransmitters in the central nervous system. This guide has provided the core technical details of this mechanism, supported by quantitative data, representative methodologies, and clear visual diagrams, to serve as a foundational resource for the scientific community.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]

A Technical Guide to the Histamine H3 Receptor Antagonist Properties of Clobenpropit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobenpropit, an isothiourea derivative, is a cornerstone research tool in the study of the histaminergic system. It is characterized as a highly potent and selective histamine H3 receptor (H3R) antagonist with pronounced inverse agonist properties. This technical guide provides an in-depth examination of this compound's pharmacological profile, detailing its binding affinity, functional activity, and receptor selectivity. Furthermore, it outlines the critical experimental protocols used for its characterization and visualizes the complex signaling pathways it modulates. The quantitative data, structured methodologies, and graphical representations herein serve as a comprehensive resource for professionals engaged in neuroscience research and drug development targeting the H3 receptor.

Core Pharmacological Properties of this compound

This compound, chemically known as S-[3-(4(5)-Imidazolyl)propyl]-N'-(4-chlorobenzyl)isothiourea, is a highly influential compound in histamine research.[1][2] Its primary mechanism of action is the blockade of histamine H3 receptors. These receptors are predominantly expressed in the central nervous system (CNS) where they act as inhibitory autoreceptors on histaminergic neurons and as heteroreceptors on other neuronal terminals, modulating the release of various neurotransmitters.[3] this compound's ability to block these receptors, and to inhibit their constitutive activity (inverse agonism), leads to an increase in the synthesis and release of histamine and other neurotransmitters, resulting in stimulant and nootropic effects.[3][4]

Binding Affinity and Potency

This compound exhibits exceptionally high affinity for the histamine H3 receptor across different species. Radioligand binding assays have consistently demonstrated its potent interaction with the receptor, often in the nanomolar to sub-nanomolar range.

| Parameter | Receptor Species | Value | Reference |

| pKi | Human H3 Long Isoform (H3LR) | 9.44 ± 0.04 | |

| pKi | Rat H3 Long Isoform (H3LR) | 9.75 ± 0.01 | |

| pKD | Guinea-pig Cerebral Cortex | 10.59 ± 0.17 | |

| pA2 | Not Specified | 9.93 |

Functional Activity: Antagonism and Inverse Agonism

The H3 receptor is known to possess a high degree of constitutive activity, meaning it can signal in the absence of an agonist. This compound not only blocks the action of histamine (antagonism) but also reduces this basal signaling (inverse agonism). This dual action is a key feature of its pharmacological profile. Functional assays, such as GTPγS binding and cAMP accumulation, are used to quantify this activity.

| Parameter | Assay Type | Receptor Species | Value | Reference |

| pEC50 | Not Specified | Human H3 Long Isoform (H3LR) | 8.07 | |

| IC50 | [3H]-dopamine uptake | Human Neuroblastoma SH-SY5Y Cells | 490 nM |

Receptor Selectivity Profile

A critical attribute of a good research tool is its selectivity. This compound demonstrates marked selectivity for the H3 receptor over other histamine receptor subtypes. However, at higher concentrations, it can interact with other targets, which is an important consideration in experimental design.

| Receptor/Transporter | Species | Binding Affinity (Ki or pKi) | Reference |

| Histamine H1R | Not Specified | pKi = 5.2 | |

| Histamine H2R | Not Specified | pKi = 5.6 | |

| Histamine H4R | Human | Ki = 13 nM (Partial Agonist) | |

| Serotonin 5-HT3 | Not Specified | Ki = 7.4 nM | |

| α2A Adrenoceptor | Not Specified | Ki = 17.4 nM | |

| α2C Adrenoceptor | Not Specified | Ki = 7.8 nM | |

| NMDA Receptor (NR1/NR2B) | Recombinant | IC50 = 1 µM |

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor primarily couples to the Gαi/o family of G-proteins. Activation of the receptor—either by histamine or through its constitutive activity—leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an inverse agonist, this compound blocks this pathway, leading to an increase in cAMP levels. The βγ subunits released upon G-protein activation can also modulate other effectors, such as voltage-activated calcium channels. Furthermore, H3 receptor stimulation has been shown to activate other pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt cascades.

Caption: Histamine H3 Receptor Signaling Cascade.

Detailed Experimental Protocols

The characterization of this compound's properties relies on a set of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293, CHO) stably expressing the human or rat histamine H3 receptor. Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable H3R radioligand (e.g., [3H]N-α-methylhistamine), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated for a defined period (e.g., 60-180 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is the difference between total binding (no competitor) and non-specific binding (saturating concentration of a known H3R ligand like thioperamide or this compound itself). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay

This functional assay directly measures G-protein activation. As an inverse agonist, this compound is expected to decrease the basal level of [35S]GTPγS binding to H3R-coupled G-proteins.

Methodology:

-

Materials: Cell membranes expressing H3 receptors, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, unlabeled GTPγS (for non-specific binding), and test compounds are required.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.

-

Incubation: In a 96-well plate, cell membranes are pre-incubated with varying concentrations of this compound for approximately 15 minutes at 30°C.

-

Reaction Initiation: [35S]GTPγS (final concentration ~0.1 nM) is added to start the binding reaction.

-

Incubation: The plate is incubated for an additional 30-60 minutes at 30°C.

-

Termination and Measurement: The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified via scintillation counting. Non-radioactive versions using europium-labeled GTP (Eu-GTP) and time-resolved fluorescence also exist.

-

Data Analysis: The amount of bound GTPγS is plotted against the log of the compound concentration. The resulting dose-response curve is fitted to determine the pIC50 and the percentage of inhibition of basal G-protein signaling.

Caption: Workflow for GTPγS Binding Assay.

cAMP Accumulation Assay

This assay measures a downstream consequence of H3R signaling. Due to the constitutive activity of the H3R suppressing adenylyl cyclase, inverse agonists like this compound block this suppression, leading to a measurable increase in intracellular cAMP levels.

Methodology:

-

Cell Culture: Whole cells (e.g., CHO-K1, HEK293) stably expressing the H3 receptor are cultured and seeded into 96- or 384-well plates.

-

Assay Buffer: The assay is typically run in a balanced salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Compound Incubation: The culture medium is replaced with assay buffer containing serial dilutions of this compound. The cells are incubated for 15-30 minutes at 37°C.

-

Signal Enhancement (Optional): A low concentration of forskolin, an adenylyl cyclase activator, can be added to amplify the signal window.

-

cAMP Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial detection kit (e.g., HTRF, AlphaScreen, ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the log of the this compound concentration to determine the pEC50 for cAMP accumulation.

Caption: Workflow for cAMP Accumulation Assay.

Conclusion

This compound remains an indispensable pharmacological tool for elucidating the complex roles of the histamine H3 receptor in the central nervous system. Its high potency, selectivity, and well-characterized inverse agonist properties make it an ideal probe for in vitro and in vivo studies. The detailed binding, functional, and methodological data presented in this guide underscore its value in fundamental research and its foundational role in the development of new therapeutic agents for neurological and cognitive disorders. A thorough understanding of its polypharmacology is crucial for the accurate interpretation of experimental results.

References

- 1. This compound | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

Clobenpropit's Partial Agonist Activity at the Histamine H4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobenpropit, a well-established histamine H3 receptor antagonist/inverse agonist, also exhibits significant partial agonist activity at the histamine H4 receptor (H4R). This dual pharmacology makes it a valuable tool for studying the physiological and pathological roles of both receptors. The H4 receptor, primarily expressed on cells of hematopoietic origin, is a key player in inflammatory and immune responses. As a partial agonist, this compound can modulate H4 receptor-mediated signaling, eliciting a submaximal response compared to full agonists like histamine. This technical guide provides an in-depth overview of this compound's H4 receptor partial agonist activity, compiling quantitative pharmacological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the reported binding affinity and functional potency of this compound at the human histamine H4 receptor across various studies. These values highlight its characterization as a partial agonist.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Binding Affinity | ||||

| Kᵢ | 13 nM | Human | Radioligand Binding | [1] |

| pKᵢ | 9.4 ± 0.2 | Human H4R | Radioligand Competition Binding ([³H]NAMH) | [2] |

| Functional Activity | ||||

| pEC₅₀ | 8.8 ± 0.4 | Nluc-hH4R (HEK293T) | CRE-Luciferase Reporter Gene Assay | [1] |

| Eₘₐₓ | 1.0 ± 0.1 (relative to histamine) | Nluc-hH4R (HEK293T) | CRE-Luciferase Reporter Gene Assay | [1] |

Note: The Eₘₐₓ value of 1.0 ± 0.1 reported in the CRE-Luciferase assay suggests full agonism in that specific system, which can sometimes be observed with partial agonists at high receptor expression levels or with significant signal amplification. However, its classification as a partial agonist is widely accepted based on its overall pharmacological profile in various functional assays.

H4 Receptor Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. As a partial agonist, this compound activates these pathways, but to a lesser extent than the endogenous full agonist, histamine.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's activity at the H4 receptor. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of this compound for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from HEK293T cells transiently or stably expressing the human H4 receptor.

-

Radioligand: [³H]-Histamine or another suitable H4 receptor radioligand.

-

Non-specific Binding Control: A high concentration of a potent H4 receptor antagonist (e.g., 10 µM JNJ7777120).

-

Test Compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from H4R-expressing cells. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [³H]-Histamine (typically near its K₋d value).

-

Increasing concentrations of this compound.

-

For total binding wells, add buffer instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane suspension.

-

-

Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of Gαi/o activation.

Materials:

-

Cells: HEK293T cells stably expressing the human H4 receptor and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase).

-

Forskolin: An adenylyl cyclase activator.

-

Test Compound: this compound.

-

Cell Culture Medium.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the H4R-CRE-luciferase expressing cells into 96-well plates and culture overnight.

-

Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells and incubate for a further defined period (e.g., 15-30 minutes).

-

Lysis and Reporter Gene Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

Data Analysis: The reduction in the forskolin-stimulated luciferase signal in the presence of this compound indicates Gαi/o-mediated inhibition of adenylyl cyclase. Plot the percentage of inhibition against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

Mast Cell Chemotaxis Assay

This assay assesses the functional consequence of H4 receptor activation by measuring the migration of mast cells towards a chemoattractant, which can be induced by H4 receptor agonists.

Materials:

-

Mast Cells: Mouse bone marrow-derived mast cells (BMMCs) or a human mast cell line (e.g., LAD2).

-

Chemoattractant: this compound or histamine (as a positive control).

-

Chemotaxis Chambers (e.g., Transwell inserts with a 5 µm pore size).

-

Assay Medium: RPMI-1640 with 0.5% BSA.

-

Cell Staining Reagent (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Chamber Setup: Place the Transwell inserts into a 24-well plate. Add the assay medium containing increasing concentrations of this compound to the lower chamber.

-

Cell Preparation: Resuspend the mast cells in the assay medium.

-

Cell Addition: Add the mast cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours to allow for cell migration.

-

Cell Fixation and Staining: Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Plot the number of migrated cells against the log concentration of this compound to determine the EC₅₀ for chemotaxis.

Conclusion

This compound's partial agonist activity at the histamine H4 receptor provides a unique pharmacological profile that is instrumental for dissecting the roles of this receptor in immune and inflammatory processes. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in pharmacology and drug development. Understanding the nuances of this compound's interaction with the H4 receptor and its downstream signaling effects is essential for its effective use as a research tool and for the development of novel H4 receptor-targeting therapeutics.

References

Clobenpropit's Regulation of Dopamine Release: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobenpropit is a potent and selective antagonist/inverse agonist for the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that plays a crucial inhibitory role in the central nervous system, modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and notably, dopamine. This inhibitory control makes the H3R a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. By blocking the constitutive activity of the H3R, this compound is expected to disinhibit neurotransmitter release, leading to increased synaptic concentrations. This whitepaper provides an in-depth technical guide on the mechanisms through which this compound regulates dopamine release, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and methodologies.

Mechanism of Action: A Dual and Complex Regulation

The regulation of dopamine release by this compound is not a simple, direct mechanism but rather a complex interplay of presynaptic and postsynaptic effects, with additional receptor-independent actions. The effects are also highly dependent on the specific brain region.

Presynaptic H3 Heteroreceptor Antagonism

The primary and most direct mechanism by which this compound is expected to increase dopamine release is through its antagonist/inverse agonist activity at presynaptic H3 heteroreceptors located on dopaminergic nerve terminals. The H3R is a Gi/o-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a reduction in the activity of protein kinase A (PKA). This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, thereby reducing dopamine exocytosis.

By acting as an antagonist/inverse agonist, this compound blocks this tonic inhibitory signaling, leading to a disinhibition of the dopaminergic neuron. This results in increased calcium influx and a subsequent enhancement of dopamine release. This effect is most prominently observed in the prefrontal cortex.

Figure 1: Histamine H3 Receptor Signaling Pathway.

Postsynaptic Interactions in the Striatum

In dopamine-rich regions such as the dorsal and ventral striatum (including the nucleus accumbens), the role of this compound is more complex. Studies have shown that H3R antagonists/inverse agonists, including this compound, do not significantly affect basal dopamine release in these areas. This is attributed to the predominant postsynaptic localization of H3Rs on medium spiny neurons, where they form heterodimers with dopamine D1 and D2 receptors. This postsynaptic interaction appears to modulate the effects of dopamine rather than its release. For instance, H3R activation can antagonize D1 receptor-mediated responses. Therefore, in the striatum, this compound's effects on the dopamine system are more indirect and become more apparent when the dopaminergic system is challenged, for example, by a dopamine-releasing agent.

Receptor-Independent Effects on Dopamine Transporters

Interestingly, this compound has also been shown to have a direct, receptor-independent inhibitory effect on catecholamine transporters. Specifically, it can inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are responsible for the reuptake of dopamine from the synaptic cleft. This action would lead to an increase in the synaptic concentration and duration of dopamine.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound for Human Histamine H3 Receptor Isoforms

| H3R Isoform | pKi |

| H3R-445 | 9.4 ± 0.2 |

| H3R-453 | 9.3 ± 0.0 |

| H3R-415 | 9.3 ± 0.1 |

| H3R-413 | 9.2 ± 0.1 |

| H3R-373 | 9.0 ± 0.1 |

| H3R-365 | 8.9 ± 0.1 |

| H3R-329 | 9.5 ± 0.1 |

| Data are presented as mean ± S.D. from radioligand competition binding assays. |

Table 2: Inhibitory Effect of this compound on [³H]-Dopamine Uptake

| Cell/Tissue Type | Parameter | Value |

| SH-SY5Y Cells | IC₅₀ | 490 nM |

| SH-SY5Y Cells | Maximum Inhibition | 82.7 ± 2.8% |

| Rat Striatal Synaptosomes (at 10µM) | % Inhibition | 54.6 ± 11.3% |

| Rat Cerebro-cortical Synaptosomes (at 10µM) | % Inhibition | 46.3 ± 9.6% |

| Data indicate a direct inhibitory effect of this compound on catecholamine transporters. |

Table 3: Effect of this compound on MK-801-Induced Dopamine Levels in Rat Striatum

| Treatment Group | Striatal Dopamine Level (ng/g-tissue) |

| Vehicle | Baseline |

| MK-801 (0.2 mg/kg, i.p.) | Increased from baseline |

| MK-801 + this compound (15 mg/kg, i.p.) | 2593.54 ± 283.44 |

| This study shows that in a state of hyper-dopaminergic activity induced by MK-801, subchronic this compound administration reduced striatal dopamine levels. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the study of this compound and dopamine release.

Protocol 1: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the H3 receptor using a competition binding assay with a radiolabeled ligand.

1. Membrane Preparation:

- Culture HEK293T cells transiently expressing the desired human H3 receptor isoform.

- After 48 hours, collect cells in ice-cold PBS and centrifuge at ~2000 x g for 10 minutes at 4°C.

- Resuspend the cell pellet in Tris-HCl buffer (50 mM, pH 7.4) and disrupt by sonication.

- Determine the protein concentration of the membrane suspension using a BCA Protein Assay Kit.

2. Competition Binding Assay:

- Perform the assay in a 96-well plate.

- To each well, add the cell membrane suspension.

- Add increasing concentrations of unlabeled this compound.

- Add a constant concentration of the radioligand, for example, [³H]-N-α-methylhistamine ([³H]-NAMH).

- For determination of non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound or another H3R ligand.

- Incubate the plate for 2 hours at 25°C to reach equilibrium.

3. Filtration and Scintillation Counting:

- Rapid

Clobenpropit stimulation of GABAergic transmission

An In-depth Technical Guide: Clobenpropit and Its Stimulatory Role in GABAergic Transmission

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and highly selective S-[2-(4-isothioureidophenyl)ethyl]isothiourea derivative that functions as a histamine H3 receptor (H3R) antagonist and inverse agonist. The H3 receptor is a presynaptic Gi/o-protein coupled autoreceptor and heteroreceptor that tonically inhibits the release of histamine and other neurotransmitters, including γ-aminobutyric acid (GABA). By antagonizing this receptor, this compound disinhibits GABAergic nerve terminals, leading to an enhanced release of GABA. This guide synthesizes the core mechanisms, experimental evidence, and relevant protocols concerning the stimulatory action of this compound on GABAergic transmission. Evidence suggests this stimulation is mediated through a cAMP/PKA-dependent signaling pathway. While direct quantitative data on this compound's effect on GABA release percentage or inhibitory postsynaptic currents is limited in publicly available literature, data from related compounds and indirect studies provide a strong basis for its mechanism of action.

Mechanism of Action: H3 Receptor Antagonism

The primary mechanism by which this compound stimulates GABAergic transmission is through its action as an antagonist/inverse agonist at presynaptic H3 heteroreceptors located on GABAergic neuron terminals.[1]

-

Basal State (Tonic Inhibition): Under normal physiological conditions, ambient histamine binds to presynaptic H3 receptors. Being coupled to Gi/o proteins, this activation inhibits the enzyme adenylyl cyclase (AC).

-

Inhibition of AC: The inhibition of adenylyl cyclase leads to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

PKA Inactivity: Low levels of cAMP result in low activity of Protein Kinase A (PKA), a key downstream effector.

-

Suppressed GABA Release: Consequently, the cellular machinery responsible for GABA vesicle fusion and release is maintained in a state of tonic inhibition.

-

This compound Action: this compound binds to the H3 receptor, blocking the binding of histamine (antagonism) and reducing the receptor's basal, ligand-independent activity (inverse agonism).

-

Disinhibition and Stimulation: This action relieves the inhibition on adenylyl cyclase, leading to a surge in intracellular cAMP levels. Elevated cAMP robustly activates PKA, which then phosphorylates target proteins involved in the synaptic vesicle release process, ultimately enhancing the probability of GABA release.[2]

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound at a GABAergic presynaptic terminal.

Quantitative Data Presentation

Direct quantitative analysis of this compound's effect on GABAergic transmission is not extensively detailed in the literature. The tables below summarize key findings for this compound and the closely related H3R antagonist/inverse agonist, thioperamide, to provide context.

Table 1: Effect of H3R Antagonists on GABA Release

| Compound | Preparation | Method | Effect on GABA Release | Concentration for Effect | Source |

| This compound | Rat Cultured Cortical Neurons | Neuroprotection Assay (Proxy for GABA release) | Peak neuroprotective effect | 10⁻⁷ M | Dai et al., 2007[2] |

| This compound | Rat Globus Pallidus Synaptosomes | K⁺-evoked [³H]-GABA release | No significant effect when applied alone | 3 µM | Morales-Figueroa et al., 2014[3] |

| This compound | Rat Striatal Slices | K⁺-evoked [³H]-GABA release | No significant effect when applied alone | 1 µM | Arias-Montaño et al., 1999[4] |

Table 2: Effect of H3R Antagonists on Inhibitory Postsynaptic Currents (IPSCs)

| Compound | Preparation | Measurement | Effect on Frequency | Effect on Amplitude | Source |

| Thioperamide | Rat Insular Cortex Slices | Unitary IPSCs (uIPSCs) | Not Reported | Increased | Jiang et al., 2017 |

| Histamine | Rat Hypothalamic Neurons | Spontaneous IPSCs (sIPSCs) | Decreased | No Effect | Mitsuhashi et al., 2001 |

Note: Data for thioperamide, another potent H3R antagonist/inverse agonist, is included to illustrate the expected presynaptic effects on GABAergic currents.

Experimental Protocols

The following sections detail synthesized protocols for key experiments used to investigate the effects of this compound on GABAergic transmission.

Protocol: Whole-Cell Patch-Clamp Recording of sIPSCs

This protocol is designed to measure spontaneous inhibitory postsynaptic currents (sIPSCs) from cultured cortical neurons to assess presynaptic GABA release. An increase in sIPSC frequency upon drug application, without a change in amplitude, typically indicates a presynaptic site of action.

1. Cell Preparation:

-

Plate primary cortical neurons on poly-D-lysine-coated glass coverslips and culture for 12-14 days in vitro (DIV).

2. Solutions:

-

External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 glucose. Bubble with 95% O₂ / 5% CO₂ to maintain pH at ~7.4.

-

Internal (Pipette) Solution: (in mM) 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using a high chloride internal solution sets the reversal potential for GABA-A currents near 0 mV, allowing for robust inward currents at a negative holding potential).

-

Pharmacology: Prepare stock solutions of this compound, TTX (1 µM, to block action potentials for mIPSC recording if desired), and glutamate receptor antagonists (e.g., 20 µM CNQX, 50 µM AP-5) to isolate GABAergic currents.

3. Recording Procedure:

-

Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse continuously with aCSF at ~1.5 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

-

Approach a target neuron and form a gigaohm seal (>1 GΩ).

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the neuron at -70 mV.

-

Record a stable baseline of sIPSC activity for 5-10 minutes.

-

Perfuse the chamber with aCSF containing this compound (e.g., 10⁻⁷ M) for 10-15 minutes while continuing to record.

-

Perform a washout by perfusing with standard aCSF for 10-15 minutes.

4. Data Analysis:

-

Use software (e.g., Clampfit, Mini Analysis) to detect and analyze sIPSC events.

-

Compare the mean frequency and amplitude of sIPSCs during baseline, drug application, and washout periods.

Workflow Diagram: Electrophysiology Experiment

Protocol: In Vivo Microdialysis with HPLC Analysis

This protocol is used to measure extracellular GABA concentrations in a specific brain region of a freely moving animal following administration of this compound.

1. Surgical Preparation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, place the rat in a microdialysis bowl.

-

Insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 90-120 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., systemically via i.p. injection or locally via reverse dialysis).

-

Continue collecting dialysate samples every 20 minutes for the next 2-3 hours.

3. Sample Analysis (HPLC with Fluorescence Detection):

-

Derivatization: Mix a small volume of each dialysate sample (e.g., 10 µL) with an o-phthaldialdehyde (OPA)/thiol reagent to form a fluorescent derivative of GABA.

-

Chromatography:

-

Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use an isocratic or gradient mobile phase (e.g., sodium acetate, acetonitrile, EDTA) to separate GABA from other amino acids.

-

Detect the fluorescent GABA derivative using a fluorescence detector (e.g., Excitation: 340 nm, Emission: 450 nm).

-

-

Quantification: Run a series of GABA standards with known concentrations to create a standard curve. Calculate the GABA concentration in the dialysate samples by comparing their peak areas to the standard curve.

4. Data Analysis:

-

Express GABA concentrations as a percentage of the average baseline concentration for each animal.

-

Use statistical analysis (e.g., ANOVA with repeated measures) to determine if this compound administration significantly altered extracellular GABA levels compared to baseline or a vehicle-treated control group.

Conclusion and Future Directions

This compound reliably demonstrates a mechanism for stimulating GABAergic transmission by blocking the tonic inhibitory action of presynaptic H3 receptors, a process involving the cAMP/PKA signaling pathway. However, the direct in vivo or electrophysiological quantification of this effect remains an area ripe for further investigation. Some studies suggest that the effect of this compound may be context-dependent, with no significant impact on K⁺-evoked GABA release in synaptosome preparations when administered alone. This highlights the complexity of the histaminergic system and its modulation of GABAergic networks.

Future research should focus on:

-

Direct Quantification: Performing whole-cell patch-clamp studies to precisely measure changes in sIPSC and mIPSC frequency and amplitude in various brain regions following this compound application.

-

In Vivo Microdialysis: Conducting microdialysis studies specifically designed to measure this compound-induced changes in basal GABA levels in freely moving animals.

-

Behavioral Correlation: Linking the enhancement of GABAergic tone by this compound to specific behavioral outcomes, particularly in models of diseases characterized by GABAergic dysfunction, such as anxiety or epilepsy.

References

- 1. Histaminergic modulation of GABAergic transmission in rat ventromedial hypothalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor activation counteracts adenosine A2A receptor-mediated enhancement of depolarization-evoked [3H]-GABA release from rat globus pallidus synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 Receptor Activation Counteracts Adenosine A2A Receptor-Mediated Enhancement of Depolarization-Evoked [3H]-GABA Release from Rat Globus Pallidus Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptor-mediated inhibition of depolarization-induced, dopamine D1 receptor-dependent release of [3H]-γ-aminobutyric acid from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Clobenpropit and the cAMP/PKA Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Clobenpropit is a potent and widely studied imidazole-based compound recognized primarily as a high-affinity antagonist and inverse agonist for the histamine H3 receptor (H3R).[1][2][3] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to Gi/o proteins, exhibits significant constitutive activity, meaning it can signal in the absence of an agonist.[4][5] This basal activity tonically suppresses intracellular signaling pathways, most notably by inhibiting adenylyl cyclase, which leads to low levels of cyclic adenosine monophosphate (cAMP). By acting as an inverse agonist, this compound stabilizes the H3R in an inactive state, thereby blocking this constitutive suppression. The result is a disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of the Protein Kinase A (PKA) signaling cascade. This guide provides an in-depth review of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Histamine H3 Receptor and Basal cAMP/PKA Signaling

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters. Its signaling is primarily mediated through the Gi/o family of G proteins. A critical feature of the H3R is its high level of agonist-independent, constitutive activity. In its basal state, the constitutively active H3R continuously activates Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase (AC). This inhibition curtails the conversion of ATP to cAMP, maintaining low intracellular cAMP concentrations and, consequently, keeping the cAMP-dependent Protein Kinase A (PKA) in an inactive state.

Mechanism of Action: this compound as an Inverse Agonist

Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist like this compound binds to the H3R and stabilizes it in a completely inactive conformation. This action effectively terminates the receptor's constitutive signaling. By silencing the H3R's basal activity, this compound removes the tonic inhibition on adenylyl cyclase. Freed from this suppression, adenylyl cyclase can resume the conversion of ATP to cAMP, leading to a significant increase in intracellular cAMP levels. This rise in cAMP concentration activates PKA, which then phosphorylates downstream target proteins, initiating a cellular response.

Evidence directly linking this compound's action to this pathway comes from studies where its neuroprotective effects were reversed by co-administration of an adenylyl cyclase inhibitor (SQ-22536) or a PKA inhibitor (H-89). This demonstrates that the biological effects of this compound are dependent on a functional cAMP/PKA cascade.

Quantitative Data on this compound Activity

The potency of this compound is typically quantified in functional assays that measure its ability to reverse the constitutive suppression of cAMP. The following table summarizes key quantitative metrics reported in the literature.

| Parameter | Value | Assay Type | Receptor Origin | Cell Line | Reference |

| pEC₅₀ | 8.8 | cAMP Accumulation Assay | Human | CHO-K1 or HEK293 | |

| Peak Protection | 10⁻⁷ M (100 nM) | Neurotoxicity Assay | Rat | Cultured Cortical Neurons | |

| IC₅₀ | 490 nM | [³H]-Dopamine Uptake | Human | SH-SY5Y Cells |

Note: The IC₅₀ value for dopamine uptake represents a receptor-independent inhibitory effect on catecholamine transport and should be distinguished from its H3R-mediated activity.

Key Experimental Protocols

Characterizing the activity of this compound on the cAMP/PKA pathway involves specific functional assays. Below are detailed protocols for essential experiments.

cAMP Accumulation Assay

This assay directly measures the ability of an H3R inverse agonist to increase intracellular cAMP levels by blocking the receptor's constitutive activity.

Objective: To quantify the potency and efficacy of this compound in increasing cAMP levels in cells stably expressing the human H3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA.

-

Phosphodiesterase (PDE) Inhibitor: 0.5 mM IBMX to prevent cAMP degradation.

-

(Optional) Adenylyl Cyclase Stimulator: Forskolin (low concentration, e.g., 5 µM) to enhance the signal window.

-

This compound serial dilutions.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

-

Cell Seeding: Plate H3R-expressing cells in a suitable format (e.g., 384-well plate) at a predetermined density (e.g., 5,000 cells/well) and culture overnight.

-

Preparation: Remove culture medium and wash cells once with assay buffer.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

(Optional) Forskolin Stimulation: If used, add a low concentration of forskolin to all wells to potentiate adenylyl cyclase activity and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration following the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Pharmacology [pharm.ox.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Constitutive activity of histamine h(3) receptors stably expressed in SK-N-MC cells: display of agonism and inverse agonism by H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Clobenpropit's Activation of the PI3K/AKT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobenpropit, a potent and selective histamine H3 receptor antagonist, has garnered significant interest for its neuroprotective effects.[1] Emerging evidence indicates that a key mechanism underlying these protective actions is the activation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. This technical guide provides an in-depth overview of the activation of the PI3K/AKT pathway by this compound, with a focus on its neuroprotective role against propofol-induced apoptosis in hippocampal neurons.

Core Mechanism: From H3 Receptor Antagonism to Neuroprotection

This compound functions as an antagonist at the histamine H3 receptor, which is an inhibitory autoreceptor found on histaminergic nerve terminals. By blocking this receptor, this compound promotes the release of histamine, which can then act on other histamine receptors. However, studies also suggest that this compound can exert neuroprotective effects in a histamine-independent manner.

In the context of propofol-induced neurotoxicity, this compound treatment has been shown to activate the PI3K/AKT pathway. This activation is crucial for its protective effects against neuronal apoptosis. The PI3K/AKT pathway is a well-established pro-survival cascade. Activation of PI3K leads to the phosphorylation and subsequent activation of AKT. Activated AKT, in turn, phosphorylates and regulates a variety of downstream targets involved in the inhibition of apoptosis and promotion of cell survival.

The involvement of the PI3K/AKT pathway in the neuroprotective effects of this compound has been demonstrated through the use of specific inhibitors. Treatment with LY294002, a PI3K/AKT pathway antagonist, reverses the protective effects of this compound against propofol-induced neuronal apoptosis. This is evidenced by the downregulation of PI3K and phosphorylated AKT (p-AKT) levels in the presence of LY294002.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of this compound on propofol-induced neuronal apoptosis and the PI3K/AKT pathway.

Table 1: Effect of this compound on Propofol-Induced Neuronal Apoptosis

| Treatment Group | Concentration | Apoptotic Rate (relative to control) |

| Control | - | 1.00 |

| Propofol | 100 µM | Increased |

| Propofol + this compound | 1 nM | Decreased (compared to Propofol alone) |

| Propofol + this compound | 10 nM | Significantly Decreased (compared to Propofol alone) |

| Propofol + this compound | 100 nM | Significantly Decreased (compared to Propofol alone) |

Table 2: Effect of this compound on PI3K and p-AKT Protein Levels in Propofol-Treated Neurons

| Treatment Group | PI3K Protein Level (relative to control) | p-AKT Protein Level (relative to control) |

| Control | 1.00 | 1.00 |

| Propofol (100 µM) | Decreased | Decreased |

| Propofol (100 µM) + this compound (100 nM) | Similar to baseline | Similar to baseline |

| Propofol (100 µM) + this compound (100 nM) + LY294002 (20 µM) | Downregulated (compared to Propofol + this compound) | Downregulated (compared to Propofol + this compound) |

Signaling Pathway and Experimental Workflow

References

- 1. Neuroprotective Effect of this compound against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor antagonist this compound protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Clobenpropit and the CXCR4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Clobenpropit and CXCR4

This compound is an imidazole-containing compound initially developed as a highly potent and selective histamine H3 receptor antagonist/inverse agonist. It also demonstrates partial agonist activity at the histamine H4 receptor. Its neuroprotective and immunomodulatory effects have been subjects of extensive research. Recent studies have highlighted its proficiency in inhibiting CXCR4, opening new avenues for its therapeutic application in oncology and autoimmune disorders.

CXCR4 is a seven-transmembrane G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking, hematopoiesis, and organogenesis. Its sole endogenous ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1). The activation of the CXCL12/CXCR4 axis initiates a cascade of downstream signaling events that regulate cell migration, survival, and gene transcription.

The this compound-CXCR4 Interaction: Efficacy and Mechanism

Recent research has established that this compound effectively targets the CXCR4 receptor. Studies have shown that this compound binds to CXCR4 and can inhibit downstream signaling pathways, leading to a decrease in cell proliferation, migration, and the production of inflammatory cytokines. Specifically, targeting CXCR4 with this compound has been shown to significantly inhibit the production of key inflammatory cytokines by monocytes isolated from patients with Juvenile Idiopathic Arthritis (JIA). This demonstrates a clear functional antagonism of the receptor's activity. While the precise binding mode and affinity are still under investigation, this interaction represents a promising therapeutic strategy for inflammatory diseases.

Quantitative Data on CXCR4 Antagonism

As of the latest literature review, specific quantitative binding or functional inhibition data for the direct interaction of this compound with the CXCR4 receptor (e.g., Kᵢ, IC₅₀) has not been published. However, to provide a frame of reference for researchers, the following table summarizes quantitative data for AMD3100 (Plerixafor) , a well-characterized and clinically approved CXCR4 antagonist. These values represent typical benchmarks for potent CXCR4 inhibitors.

| Compound | Assay Type | Cell Line / System | Ligand | Parameter | Value | Reference |

| AMD3100 | Competitive Binding | HEK293 cells | [¹²⁵I]-SDF-1α | IC₅₀ | 2.0 nM | (Implied) |

| Chalcone 4 | cAMP Formation Assay | HEK293-CXCR4 cells | CXCL12 (3 nM) | IC₅₀ | 4.1 µM | |

| CN-Chalcone 4 | cAMP Formation Assay | HEK293-CXCR4 cells | CXCL12 (3 nM) | IC₅₀ | 6.9 µM |

Note: The data presented above is for reference compounds and not for this compound. These assays represent standard methods that could be employed to determine the quantitative pharmacology of this compound at the CXCR4 receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's interaction with its target. The following are representative protocols for key experiments used to characterize CXCR4 antagonists.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CXCR4 receptor, allowing for the determination of the compound's binding affinity (Kᵢ).

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the CXCR4 receptor.

Materials:

-

HEK293 cells stably transfected with human CXCR4.

-

Cell membrane preparation buffer (e.g., Tris-HCl, MgCl₂, NaCl).

-

Radioligand: [¹²⁵I]-SDF-1α.

-

Non-specific binding control: A high concentration of a known CXCR4 antagonist (e.g., AMD3100).

-

Test compound: this compound at various concentrations.

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Culture CXCR4-expressing HEK293 cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-SDF-1α, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

CXCR4 activation leads to the release of intracellular calcium stores via the Gαᵢ/PLC pathway. This assay measures a compound's ability to inhibit this CXCL12-induced calcium flux.

Objective: To determine the functional antagonist activity of a compound by measuring its effect on CXCL12-induced intracellular calcium mobilization.

Materials:

-

U87 glioblastoma cells (or other suitable cell line) stably expressing human CXCR4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

CXCL12 (agonist).

-

Test compound: this compound.

-

A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed CXCR4-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Remove culture medium and load the cells with a Fluo-4 AM dye solution. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells and add assay buffer containing various concentrations of the test compound (this compound). Incubate for a specified period (e.g., 15-30 minutes).

-

Agonist Stimulation & Reading: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. The instrument then automatically injects a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

-

Data Acquisition: Immediately after agonist injection, monitor the change in fluorescence intensity over time (typically 1-2 minutes).

-

Data Analysis: The peak fluorescence response is measured. Calculate the percentage of inhibition for each concentration of the test compound relative to the CXCL12-only control. Plot the inhibition data against the logarithm of the test compound concentration to determine the IC₅₀ value.

Chemotaxis (Cell Migration) Assay

This assay directly measures the primary biological function of the CXCL12/CXCR4 axis: cell migration. It assesses the ability of an antagonist to block cell movement towards a CXCL12 gradient.

Objective: To evaluate the inhibitory effect of a compound on CXCL12-induced cell migration.

Materials:

-

A cell line that expresses CXCR4 and is migratory (e.g., Jurkat T cells).

-

Transwell inserts (e.g., 8.0 µm pore size for lymphocytes).

-

Chemotaxis medium (e.g., serum-free RPMI).

-

CXCL12 (chemoattractant).

-

Test compound: this compound.

-

Cell staining and quantification reagents (e.g., Calcein AM or crystal violet).

Methodology:

-

Cell Preparation: Resuspend Jurkat cells in chemotaxis medium. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Assay Setup: Add chemotaxis medium containing CXCL12 to the lower chambers of a 24-well plate. Place the Transwell inserts into the wells.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cells to migrate through the porous membrane towards the CXCL12 gradient.

-

Quantification: Remove the inserts. Carefully wipe the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface.

-

Data Analysis: Count the number of migrated cells in several fields of view for each condition using a microscope, or quantify the fluorescence if using a dye like Calcein AM. Calculate the percentage of migration inhibition for each this compound concentration compared to the CXCL12-only control. Plot the results to determine the IC₅₀.

CXCR4 Signaling Pathways and Inhibition

Upon binding of CXCL12, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαᵢ family. This activation triggers multiple downstream signaling cascades. An antagonist like this compound prevents this initial activation step.

Key G-protein Dependent Pathways:

-

Gαᵢ Subunit: The activated Gαᵢ subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit: The liberated Gβγ dimer activates several key enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).

-

PLC Activation: Leads to the cleavage of PIP₂ into IP₃ and DAG. IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

-

PI3K Activation: Initiates the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and migration.

-

Key G-protein Independent Pathways:

-

β-Arrestin Recruitment: Following receptor phosphorylation by GRKs, β-arrestins are recruited, which can mediate receptor internalization and also initiate separate signaling cascades, such as the activation of the MAPK/ERK pathway.

An antagonist like this compound binds to CXCR4 and prevents the conformational changes necessary for G-protein coupling and subsequent signaling, thereby inhibiting all downstream effects, including calcium mobilization, PI3K/Akt activation, and ultimately, cell migration.

Conclusion

This compound represents a fascinating pharmacological tool with dual activity, targeting both histamine receptors and the critical chemokine receptor CXCR4. Its demonstrated ability to inhibit CXCR4-mediated inflammatory responses underscores its potential as a therapeutic agent for a range of diseases, from autoimmune disorders to cancer. While the existing literature strongly supports a functional antagonism, there is a clear need for further research to quantify the binding affinity and inhibitory potency of this compound directly at the CXCR4 receptor. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to undertake these critical next steps in characterizing this promising molecule.

References

- 1. This compound analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The story of this compound and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective effects of Clobenpropit in vitro

An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Clobenpropit

Introduction

This compound is a potent and selective antagonist/inverse agonist for the histamine H3 receptor (H3R). Primarily recognized for its role in modulating the release of histamine and other neurotransmitters, emerging in vitro research has illuminated its significant neuroprotective capabilities. This technical guide synthesizes key findings, experimental protocols, and signaling pathways from in vitro studies to provide a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in neurological disorders. The document focuses on its efficacy in mitigating excitotoxicity and apoptosis, detailing the underlying molecular mechanisms.

Core Neuroprotective Mechanisms of this compound

In vitro studies have revealed that this compound exerts its neuroprotective effects through multiple mechanisms, primarily by counteracting excitotoxicity and programmed cell death (apoptosis).

Attenuation of NMDA-Induced Excitotoxicity

This compound has been shown to protect cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[1] The protection is concentration-dependent, with a peak effect observed at 100 nM (10⁻⁷ M).[1] This effect is specifically mediated by the histamine H3 receptor, as the protection is antagonized by an H3 receptor agonist, (R)-alpha-methylhistamine, but not by H1 or H2 receptor antagonists.[1]

The core mechanism involves the enhancement of gamma-aminobutyric acid (GABA) release.[1] By antagonizing the presynaptic H3 autoreceptors, which normally inhibit neurotransmitter release, this compound facilitates the release of GABA. The elevated GABA levels then activate GABA-A receptors, leading to neuronal inhibition, which counteracts the excessive excitation induced by NMDA. This GABAergic involvement is confirmed by the reversal of this compound's protective effect by GABA-A antagonists like picrotoxin and bicuculline.[1]

The signaling cascade upstream of GABA release involves the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. The blockade of adenylyl cyclase with SQ-22536 or PKA with H-89 reverses both the neuroprotective effect and the enhanced GABA release, confirming the pathway's essential role. Furthermore, this compound helps to stabilize intracellular calcium levels, which are pathologically increased during NMDA-induced excitotoxicity.

Inhibition of Propofol-Induced Apoptosis

This compound also demonstrates significant anti-apoptotic properties in models of anesthetic-induced neurotoxicity. In cultured neonatal rat hippocampal neurons, this compound protects against propofol-induced apoptosis. This neuroprotection is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical pro-survival cascade in neurons.

Treatment with this compound leads to an upregulation of PI3K and phosphorylated AKT (p-AKT). The activation of this pathway subsequently inhibits downstream apoptotic effectors. Specifically, this compound significantly downregulates the expression of cleaved-caspase-3, the primary executioner caspase in the apoptotic cascade, and decreases the Bax/Bcl-2 ratio, indicating a shift towards pro-survival signaling. The crucial role of the PI3K/AKT pathway is underscored by experiments using the PI3K inhibitor LY294002, which reverses the protective effects of this compound and restores the high levels of cleaved-caspase-3 and the Bax/Bcl-2 ratio.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro studies on this compound's neuroprotective effects.

Table 1: Efficacy of this compound against NMDA-Induced Excitotoxicity

| Parameter | Model System | Treatment | Result | Reference |

| Neuroprotection | Rat Cultured Cortical Neurons | This compound (10⁻⁷ M) vs. NMDA | Peak protection against neurotoxicity in a concentration-dependent manner. | |

| GABA Release | Rat Cultured Cortical Neurons | This compound | Increased GABA release. | |

| Intracellular Calcium | Rat Cultured Cortical Neurons | This compound vs. NMDA-induced increase | Reversed the increase in intracellular calcium level. |

Table 2: Efficacy of this compound against Propofol-Induced Apoptosis

| Parameter | Model System | Treatment | Result | Reference |

| Apoptotic Rate | Neonatal Rat Hippocampal Neurons | This compound (1 nM, 10 nM, 100 nM) vs. Propofol | Alleviated propofol-induced cell apoptosis. | |

| Cleaved-Caspase-3 | Neonatal Rat Hippocampal Neurons | This compound vs. Propofol | Remarkably downregulated protein expression. | |

| Bax/Bcl-2 Ratio | Neonatal Rat Hippocampal Neurons | This compound vs. Propofol | Remarkably downregulated protein ratio. | |

| PI3K Expression | Neonatal Rat Hippocampal Neurons | This compound vs. Propofol | Increased protein expression compared to propofol-only group. | |

| p-AKT Expression | Neonatal Rat Hippocampal Neurons | This compound vs. Propofol | Increased protein expression compared to propofol-only group. | |